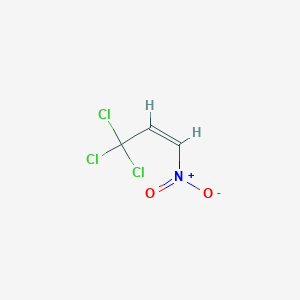
(Z)-3,3,3-trichloro-1-nitroprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3,3,3-Trichloro-1-nitroprop-1-ene is an organic compound characterized by the presence of three chlorine atoms and a nitro group attached to a propene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3,3,3-trichloro-1-nitroprop-1-ene typically involves the chlorination of 1-nitropropene. This process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is highly exothermic and requires careful monitoring to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions: (Z)-3,3,3-Trichloro-1-nitroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The compound can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines or other nitrogen-containing compounds.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
科学的研究の応用
Chemistry: (Z)-3,3,3-Trichloro-1-nitroprop-1-ene is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of nitro and chloro groups on biological systems. It serves as a model compound for investigating the reactivity and toxicity of similar nitroalkenes.
Medicine: While not directly used as a pharmaceutical agent, this compound is employed in the development of new drugs. Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of (Z)-3,3,3-trichloro-1-nitroprop-1-ene involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially causing oxidative stress and cellular damage.
Molecular Targets and Pathways:
Proteins: The compound can modify protein structures through nucleophilic substitution reactions, affecting their function.
Nucleic Acids: Interaction with DNA and RNA can lead to mutations and disruptions in genetic processes.
Cellular Pathways: The compound can induce oxidative stress pathways, leading to cell death or apoptosis.
類似化合物との比較
(E)-3,3,3-Trichloro-1-nitroprop-1-ene: The geometric isomer of (Z)-3,3,3-trichloro-1-nitroprop-1-ene, differing in the spatial arrangement of the chlorine and nitro groups.
3,3,3-Trichloro-1-nitropropane: Lacks the double bond present in this compound, resulting in different reactivity.
1,1,1-Trichloro-2-nitroethane: A shorter carbon chain with similar functional groups, used in similar applications.
Uniqueness: this compound is unique due to its specific geometric configuration, which influences its reactivity and interaction with other molecules. This configuration allows for selective reactions that are not possible with its isomers or structurally similar compounds.
特性
CAS番号 |
763-16-6 |
|---|---|
分子式 |
C3H2Cl3NO2 |
分子量 |
190.41 g/mol |
IUPAC名 |
(Z)-3,3,3-trichloro-1-nitroprop-1-ene |
InChI |
InChI=1S/C3H2Cl3NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1- |
InChIキー |
WFDXHJPDAZMBMW-UPHRSURJSA-N |
異性体SMILES |
C(=C\[N+](=O)[O-])\C(Cl)(Cl)Cl |
正規SMILES |
C(=C[N+](=O)[O-])C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



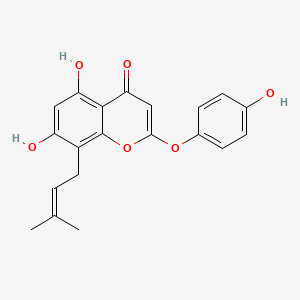
![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)
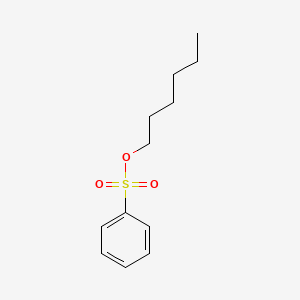
![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)
![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide](/img/structure/B14757539.png)

![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)
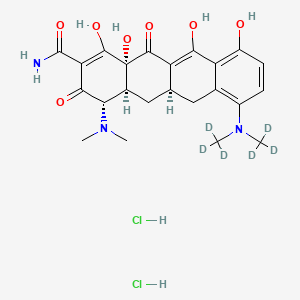
![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)
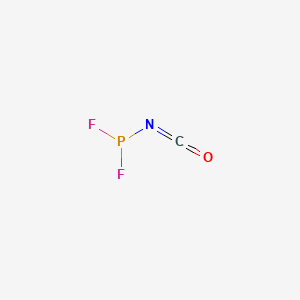
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)

